molecular formula C12H15FOS B7862331 6-((2-Fluorophenyl)thio)hexan-2-one

6-((2-Fluorophenyl)thio)hexan-2-one

Cat. No.: B7862331
M. Wt: 226.31 g/mol
InChI Key: WALWOWKINWJBGT-UHFFFAOYSA-N
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Description

6-((2-Fluorophenyl)thio)hexan-2-one is an organic compound characterized by the presence of a fluorinated phenyl group attached to a thioether linkage, which is further connected to a hexanone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-((2-Fluorophenyl)thio)hexan-2-one typically involves the reaction of 2-fluorothiophenol with a suitable hexanone derivative under controlled conditions. One common method is the nucleophilic substitution reaction where 2-fluorothiophenol reacts with 6-bromohexan-2-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the thioether bond .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-((2-Fluorophenyl)thio)hexan-2-one involves its interaction with specific molecular targets. The thioether linkage and the fluorinated phenyl group contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

    6-((2-Chlorophenyl)thio)hexan-2-one: Similar structure but with a chlorine atom instead of fluorine.

    6-((2-Bromophenyl)thio)hexan-2-one: Similar structure but with a bromine atom instead of fluorine.

    6-((2-Methylphenyl)thio)hexan-2-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness: 6-((2-Fluorophenyl)thio)hexan-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-(2-fluorophenyl)sulfanylhexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FOS/c1-10(14)6-4-5-9-15-12-8-3-2-7-11(12)13/h2-3,7-8H,4-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALWOWKINWJBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCSC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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